2-[2-Amino-4-(trifluoromethyl)thiazol-5-YL]ethanol
Description
Properties
IUPAC Name |
2-[2-amino-4-(trifluoromethyl)-1,3-thiazol-5-yl]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3N2OS/c7-6(8,9)4-3(1-2-12)13-5(10)11-4/h12H,1-2H2,(H2,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVYIALGMGWDMJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C1=C(N=C(S1)N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40500958 | |
| Record name | 2-[2-Amino-4-(trifluoromethyl)-1,3-thiazol-5-yl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40500958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69243-07-8 | |
| Record name | 2-[2-Amino-4-(trifluoromethyl)-1,3-thiazol-5-yl]ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40500958 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Mechanism and Precursor Design
The thiazole core is constructed via cyclocondensation of thiourea with α-haloketones. For this compound, the precursor 5-hydroxy-4-(trifluoromethyl)-2-pentanone is synthesized through:
Cyclization Conditions
Post-Reaction Processing
- Neutralization : Adjust to pH 8.5–9.0 using 20% NaOH, followed by ethyl acetate extraction.
- Crystallization : Recrystallize from methanol/water (4:1) to achieve >98% purity.
Palladium-Catalyzed Cross-Coupling for Advanced Intermediates
Optimization Insights
- Catalyst Load : 2 mol% Pd(dppf)Cl₂ balances cost and efficiency.
- Solvent System : 1,4-Dioxane/water (4:1) enhances solubility of boronic acids.
Reductive Amination for Ethanol Side-Chain Installation
Stepwise Functionalization
A two-step approach from a pre-formed thiazole core:
Impurity Profiling
- Byproducts : <0.1% des-trifluoromethyl impurity (monitored via HPLC at 254 nm).
- Purification : Silica gel chromatography with CH₂Cl₂/MeOH (20:1) removes residual amines.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Hantzsch Synthesis | 72 | 98.5 | High | $ |
| Suzuki Coupling | 85 | 99.2 | Moderate | $$$ |
| Reductive Amination | 74 | 98.8 | Low | $$ |
Key Observations :
- The Hantzsch method is optimal for bulk production due to low reagent costs.
- Suzuki coupling offers superior purity but requires expensive catalysts.
Industrial-Scale Process Recommendations
Preferred Pathway
Combine Hantzsch synthesis (Section 1) with Pd/C-mediated hydrogenation for ethanol side-chain installation (Section 3.1), achieving an overall yield of 66% at pilot scale.
Scientific Research Applications
Based on the search results, here's what is known about the applications of the compound 2-[2-Amino-4-(trifluoromethyl)thiazol-5-yl]ethanol:
While the search results primarily discuss a related compound, 1-(2-Amino-4-(trifluoromethyl)thiazol-5-yl)ethanone, some information can be gleaned regarding the applications of this compound, as it is a similar thiazole derivative.
Properties of this compound
Potential Applications Based on Thiazole Derivatives
Thiazole derivatives, in general, have a wide range of applications in scientific research:
- Chemistry: They serve as building blocks for synthesizing complex molecules, particularly in developing pharmaceuticals and agrochemicals.
- Biology: They are studied for potential biological activities, including antimicrobial, antifungal, and antiviral properties.
- Medicine: Research explores their potential as therapeutic agents, especially in treating infections and inflammatory conditions.
- Industry: They are used in producing various chemical intermediates and as reagents in organic synthesis.
Antimicrobial Activity of related compounds
- 1-(2-Amino-4-(trifluoromethyl)thiazol-5-yl)ethanone has shown antimicrobial activity against various bacterial strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 6.25 |
| Escherichia coli | 12.5 |
| Klebsiella pneumoniae | 12.5 |
| Pseudomonas aeruginosa | 12.5 |
Anticancer Activity of related compounds
- 1-(2-Amino-4-(trifluoromethyl)thiazol-5-yl)ethanone demonstrated antiproliferative effects against multiple myeloma and lymphoma cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| MM.1S | 0.79 |
| RPMI 8226 | 3.50 |
| NCI-H929 | 4.20 |
| JeKo-1 | 5.85 |
Antiviral Activity of related compounds
- Thiazole derivatives have shown efficacy against flaviviruses, including dengue and yellow fever virus:
| Virus Type | EC50 (µM) |
|---|---|
| Dengue Virus | ≤50 |
| Yellow Fever Virus | ≤50 |
Other Thiazole derivatives
Mechanism of Action
The mechanism of action of 2-[2-Amino-4-(trifluoromethyl)thiazol-5-YL]ethanol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below highlights key structural and physical properties of 2-[2-Amino-4-(trifluoromethyl)thiazol-5-yl]ethanol and related thiazole derivatives:
| Compound Name | Molecular Formula | Substituents (Thiazole Positions) | Melting Point (°C) | Key Functional Groups |
|---|---|---|---|---|
| This compound | C₆H₇F₃N₂OS | 2-NH₂, 4-CF₃, 5-CH₂CH₂OH | 197–198 | -NH₂, -CF₃, -OH |
| 2-(2-Fluoro-4-methylthiazol-5-yl)ethanol | C₆H₈FNOS | 2-F, 4-CH₃, 5-CH₂CH₂OH | 69–70 | -F, -CH₃, -OH |
| 2-(2-Amino-4-methylthiazol-5-yl)ethanol | C₆H₁₀N₂OS | 2-NH₂, 4-CH₃, 5-CH₂CH₂OH | Not reported | -NH₂, -CH₃, -OH |
| (4-(Trifluoromethyl)thiazol-2-yl)methanol | C₅H₅F₃NOS | 2-CH₂OH, 4-CF₃ | Not reported | -CF₃, -OH |
| 2-[4-Methyl-2-(4-trifluoromethylphenyl)thiazol-5-yl]ethanol | C₁₃H₁₂F₃NOS | 2-Ph(CF₃), 4-CH₃, 5-CH₂CH₂OH | Not reported | -Ph(CF₃), -CH₃, -OH |
Key Observations :
- Trifluoromethyl vs.
- Amino Group Impact: The 2-NH₂ group distinguishes the target compound from analogs like 2-(2-Fluoro-4-methylthiazol-5-yl)ethanol, enabling stronger hydrogen bonding and reactivity in drug design .
- Melting Point Trends : The high melting point of the target compound (197–198°C) vs. 69–70°C for the fluoro-methyl analog underscores the role of polar functional groups (-NH₂, -OH) in stabilizing the crystal lattice .
Divergence in Functionalization :
- The ethanol group at position 5 may require post-cyclization modifications (e.g., hydrolysis or reduction), whereas analogs like 2-(2-Fluoro-4-methylthiazol-5-yl)ethanol might incorporate pre-functionalized intermediates .
Pharmacological and Industrial Relevance
- Anti-inflammatory Activity: Ethyl 2-[2-arylamino-4-(thiophen-2-yl)thiazol-5-yl]acetates (similar backbone) demonstrated anti-inflammatory effects in carrageenan-induced edema models .
- Electrophilic Reactivity: The -CF₃ group may enhance interactions with hydrophobic enzyme pockets, while the -NH₂ group could serve as a hydrogen bond donor, improving target selectivity .
Biological Activity
2-[2-Amino-4-(trifluoromethyl)thiazol-5-YL]ethanol is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound features a trifluoromethyl group, which enhances its lipophilicity and may influence its interaction with biological targets.
Chemical Structure and Properties
The molecular formula of this compound is C6H6F3N2S, with a molecular weight of 210.18 g/mol. The presence of the thiazole ring contributes to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Weight | 210.18 g/mol |
| Density | 1.534 g/cm³ |
| Boiling Point | 304.3 °C at 760 mmHg |
| Flash Point | 137.8 °C |
The mechanism by which this compound exerts its biological effects is thought to involve interaction with specific enzymes and receptors, potentially inhibiting their activity or modulating their function. The trifluoromethyl group enhances the compound's ability to penetrate biological membranes, which may be critical for its efficacy in various applications .
Antimicrobial Activity
Research has indicated that thiazole derivatives, including this compound, exhibit significant antimicrobial properties. A study highlighted the effectiveness of similar thiazole compounds against Mycobacterium tuberculosis, demonstrating sub-micromolar minimum inhibitory concentrations (MICs) . The structural modifications at the C-2 and C-4 positions of the thiazole ring were found to influence antibacterial activity significantly.
Anticancer Activity
Thiazole derivatives have also shown promise in anticancer research. For instance, compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, including HCT-116 and HepG2, with some derivatives exhibiting higher efficacy than standard chemotherapeutics like cisplatin . The incorporation of different substituents at specific positions on the thiazole ring can enhance their antiproliferative activities.
Case Studies
- Antibacterial Efficacy Against Mycobacterium tuberculosis
-
Anticancer Screening
- In vitro studies assessed the antiproliferative effects of various thiazole derivatives on human cancer cell lines. Results indicated that substituents at the C-2 position significantly impacted growth inhibition, with amino groups showing superior activity compared to methyl or dimethylamino groups .
- Synergistic Effects
Q & A
Q. What are the established synthetic routes for 2-[2-Amino-4-(trifluoromethyl)thiazol-5-yl]ethanol, and how do reaction conditions influence yield?
The compound is synthesized via thiazole ring formation using precursors like 2-amino-4-(trifluoromethyl)phenol and carbon disulfide under alkaline conditions. For example, refluxing with potassium hydroxide in ethanol at 90°C for 1–16 hours yields intermediates, which are further functionalized with sodium monochloroacetate or xanthate derivatives . Reaction time significantly impacts yield: overnight reflux achieves 85% conversion, while 1-hour reflux yields 42% due to incomplete cyclization . Acidification and solvent extraction (e.g., ethyl acetate) are critical for isolating the final product .
Q. How is the structural integrity of this compound validated post-synthesis?
Characterization employs:
- NMR spectroscopy : To confirm the presence of the ethanol moiety (δ ~3.6–4.0 ppm for -CH2OH) and trifluoromethyl group (δ ~120–125 ppm for CF3 in NMR) .
- Mass spectrometry : High-resolution MS confirms the molecular ion peak at m/z 212.19469 (CHFNOS) .
- Elemental analysis : Matches calculated vs. experimental C, H, N, and S content to validate purity .
Q. What solvents and purification methods are optimal for this compound?
Ethanol is a preferred solvent due to its compatibility with thiazole intermediates. Post-reaction purification involves:
- Acid-base extraction : Acidification with HCl precipitates thiol intermediates, followed by extraction with ethyl acetate .
- Recrystallization : Ethanol-DMF mixtures yield high-purity crystals (melting point: 197–198°C) .
Advanced Research Questions
Q. How can low yields in the synthesis of trifluoromethyl-thiazole derivatives be mitigated?
Key strategies include:
- Optimizing reaction time : Prolonged reflux (16 hours vs. 1 hour) improves cyclization efficiency .
- Catalyst screening : Triethylamine enhances nucleophilic substitution in acetamide-thiazole coupling reactions .
- Byproduct analysis : TLC or HPLC monitors side products (e.g., unreacted CS), guiding stoichiometric adjustments .
Q. What analytical challenges arise in distinguishing positional isomers of trifluoromethyl-thiazoles?
- Chromatographic separation : Reverse-phase HPLC with C18 columns resolves isomers using acetonitrile/water gradients.
- Vibrational spectroscopy : IR spectroscopy identifies distinct C-F stretching modes (1100–1200 cm) for para- vs. meta-substituted CF groups .
- X-ray crystallography : Resolves spatial arrangements of the thiazole ring and ethanol side chain .
Q. How does the trifluoromethyl group influence the compound’s solubility and stability in biological assays?
- Solubility : The CF group increases hydrophobicity, necessitating DMSO or PEG-400 as co-solvents for in vitro studies.
- Metabolic stability : The CF group resists oxidative degradation, enhancing half-life in hepatic microsomal assays .
- pH-dependent stability : Protonation of the thiazole nitrogen at physiological pH (7.4) may reduce reactivity .
Q. What computational methods predict the compound’s interaction with biological targets?
- Docking studies : Programs like AutoDock Vina model binding to enzymes (e.g., bacterial α-amylase) by aligning the thiazole ring with hydrophobic pockets and the ethanol group with polar residues .
- MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories, focusing on hydrogen bonds between the amino group and catalytic aspartate residues .
Q. How do contradictory spectral data from different synthesis batches arise, and how are they resolved?
Discrepancies in NMR (e.g., split peaks for -CHOH) may stem from:
- Solvent polarity : Ethanol vs. DMSO-d alters hydrogen bonding, shifting proton signals .
- Trace impurities : Column chromatography (silica gel, ethyl acetate/hexane) removes residual CS or unreacted precursors .
Methodological Guidance
Q. What protocols ensure reproducibility in scaled-up synthesis?
Q. How is the compound’s reactivity exploited in derivatization for drug discovery?
The amino and hydroxyl groups serve as handles for:
- Acetylation : React with acetic anhydride to form prodrugs with enhanced bioavailability .
- Suzuki coupling : Palladium-catalyzed reactions with aryl boronic acids yield biaryl analogs for kinase inhibition studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
